molecular formula C12H13NO3 B1601690 Ethyl 2-isocyanato-3-phenylpropionate CAS No. 87543-80-4

Ethyl 2-isocyanato-3-phenylpropionate

Cat. No. B1601690
CAS RN: 87543-80-4
M. Wt: 219.24 g/mol
InChI Key: LHLIGPDDSKJRQN-UHFFFAOYSA-N
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Description

Ethyl 2-isocyanato-3-phenylpropionate is a chemical compound with the molecular formula C12H13NO3 . It is also known by other names such as ethyl 2-isocyanato-3-phenylpropanoate, 2-isocyanato-3-phenylpropionic acid ethyl ester, and ethyl n-oxomethylidene phenylalaninate .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 219.24 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.24 g/mol . The boiling point of this compound is 152°C (10mmHg) . It is sensitive to moisture .

Scientific Research Applications

Palladium-Catalyzed Carbonylation Reactions

The palladium-catalyzed carbonylation of styrene, involving carbon monoxide and ethanol, yields significant quantities of ethyl 3-phenylpropionate when specific diphosphine palladium complexes are used. This process highlights the role of palladium catalysis in facilitating the formation of ethyl 3-phenylpropionate, a compound structurally related to ethyl 2-isocyanato-3-phenylpropionate, demonstrating the utility of such reactions in synthesizing complex organic molecules (Sugi & Bando, 1976).

Platinum-Catalyzed Arylthiolation

Platinum-catalyzed decarbonylative arylthiolation of unsymmetrical internal alkynes, such as ethyl phenylpropiolate, showcases the application of platinum complexes in facilitating regio- and stereoselective synthesis. This method, through the insertion of alkynes into an S-Pt bond, provides a pathway to synthesize structurally complex molecules, indicating the broader implications for compounds like this compound (Yamashita et al., 2008).

Photodecarboxylation Studies

Research on the photodecarboxylation of 2-phenylpropionic acid sheds light on the homolytic cleavage processes that can lead to various phenylpropionate derivatives. These findings contribute to understanding the photolytic pathways that might be applicable in synthesizing or modifying compounds like this compound (Jiménez et al., 1995).

Synthetic Applications in Medicinal Chemistry

The synthesis and evaluation of compounds for potential anticancer activity, through the regioselective coupling of phenyl isocyanate to acylhydrazino derivatives, highlight the relevance of such synthetic strategies in medicinal chemistry. This approach, leading to aminopyrazole derivatives, illustrates the broader utility of isocyanate compounds like this compound in developing biologically active molecules (Cocco et al., 2006).

Chemoenzymatic Synthesis of Enantiomers

The chemoenzymatic synthesis of enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, starting from ethyl (S)-3-hydroxy-3-phenylpropionate, underscores the significance of biocatalysis in producing enantiomerically pure compounds. This method exemplifies the potential applications in asymmetric synthesis and chiral chemistry, relevant to compounds like this compound (Varga et al., 2013).

Safety and Hazards

Ethyl 2-isocyanato-3-phenylpropionate should be kept away from heat and sources of ignition . It is recommended to wear suitable gloves/gauntlets, eye protection, and protective clothing when handling this compound . This compound may cause an allergic skin reaction .

properties

IUPAC Name

ethyl 2-isocyanato-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)11(13-9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLIGPDDSKJRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494804
Record name Ethyl N-(oxomethylidene)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87543-80-4
Record name Ethyl N-(oxomethylidene)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold suspension of L-phenylalanine ethyl ester hydrochloride (25.0 g, 109 mmol) in methylene chloride (800 mL) a saturated solution of sodium bicarbonate (800 mL) was added and the mixture was vigorously stirred at 0° C. for 30 minutes. Stirring was stopped to allow the separation of the two layers and a solution of phosgene in toluene (20%, 100 mL, 190 mmol) was added directly into the organic layer. Stirring was resumed while keeping the mixture at 0° C. for one hour and at room temperature for one additional hour. The organic layer was separated, and washed sequentially with water and a saturated solution of sodium chloride, dried with sodium sulphate, filtered and evaporated to yield a colorless oil that slowly solidifies (22.7 g, 95% yield).
[Compound]
Name
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25 g
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800 mL
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800 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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